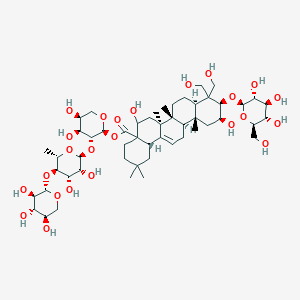
Desapioplatycodin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Desapioplatycodin D can be synthesized through enzymatic hydrolysis of platycosides extracted from Radix Platycodi. The process involves the use of glycoside hydrolases such as snailase, which converts deapio-platycoside E and platycoside E into this compound and platycodin D, respectively . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods
Industrial production of this compound involves biotransformation using microbial strains. A method has been developed using Pichia kudriavzevii and Bacillus velezensis strains to transform platycodin through mixed fermentation, effectively increasing the yield of this compound . This method is environmentally friendly and utilizes Platycodon grandiflorum resources efficiently.
Chemical Reactions Analysis
Types of Reactions
Desapioplatycodin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the carbonyl groups in the structure.
Substitution: This reaction can replace specific functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Desapioplatycodin D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins.
Biology: It serves as a tool to investigate cellular mechanisms and pathways due to its bioactive properties.
Mechanism of Action
Desapioplatycodin D exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the replication of HCV by targeting viral proteases . Additionally, it induces apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Platycodin D: Another triterpenoid saponin from Platycodon grandiflorum with similar anti-inflammatory and anti-tumor properties.
Platycoside E: A precursor in the biosynthesis of desapioplatycodin D, also exhibiting bioactive properties.
Polygalacin D: A related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific anti-HCV activity and its potential as an immunologic adjuvant . Its distinct molecular structure allows for targeted interactions with viral and cellular proteins, making it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C52H84O24 |
|---|---|
Molecular Weight |
1093.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30?,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52?/m0/s1 |
InChI Key |
HCKUIVZXCXTBEH-HUOQGQOQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)C34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(CC4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















